(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoic acid
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Overview
Description
(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoic acid is an organic compound that belongs to the class of α,β-unsaturated carbonyl compounds. This compound features a naphthalene ring, a phenyl group, and a carbonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoic acid typically involves the condensation of naphthalene-1-carboxylic acid with aniline, followed by the addition of cinnamic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to a saturated carbonyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated carbonyl compounds.
Substitution: Various substituted naphthalene and phenyl derivatives.
Scientific Research Applications
(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. The α,β-unsaturated carbonyl group is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the production of dyes.
Naphthoquinone: A quinone derivative of naphthalene, known for its biological activities.
Cinnamic Acid: An α,β-unsaturated carboxylic acid, used in the synthesis of various organic compounds.
Uniqueness
(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoic acid is unique due to its combination of a naphthalene ring, a phenyl group, and an α,β-unsaturated carbonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(17-12-6-10-15-9-4-5-11-16(15)17)21-18(20(23)24)13-14-7-2-1-3-8-14/h1-13H,(H,21,22)(H,23,24)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXLRHUHJNTQRJ-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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